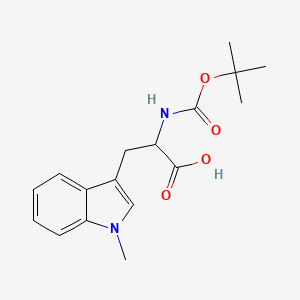
Boc-1-methyl-DL-tryptophan
説明
Boc-1-methyl-DL-tryptophan is a biochemical compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Boc-1-methyl-DL-tryptophan is represented by the formula C17H22N2O4 . The exact mass is 318.15800 .Physical And Chemical Properties Analysis
Boc-1-methyl-DL-tryptophan has a molecular weight of 318.36800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用
Proteomics Research
Boc-1-methyl-DL-tryptophan is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein structure, interactions, and functions in a comprehensive manner .
Inhibitor of Indoleamine 2,3-Dioxygenase-1 (IDO1)
Boc-1-methyl-DL-tryptophan acts as a competitive inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound can affect various biological processes, including immune response and inflammation .
Study of Inflammation-Induced Depression
This compound has been used to study inflammation-induced depression in mice . By inhibiting IDO1, it can help researchers understand the role of inflammation in the development of depression .
Study of Syncytial Virus Induced Bronchiolitis
Boc-1-methyl-DL-tryptophan has been used in the study of syncytial virus-induced bronchiolitis . Bronchiolitis is a common lung infection in young children and infants, and this compound can help researchers understand the disease’s progression and potential treatments .
Preparation of L-Tryptophan-Based Ligand
This compound is used in the preparation of L-tryptophan-based ligand for regioselective copper-catalyzed N2-arylation of 1,2,3-triazoles . This process is important in the synthesis of various organic compounds .
Synthesis of Cyclic Peptide-Capped Gold Nanoparticles
Boc-1-methyl-DL-tryptophan is used in the synthesis of cyclic peptide-capped gold nanoparticles, which are used as drug delivery systems . These nanoparticles can be used to deliver drugs to specific parts of the body, improving the effectiveness and reducing the side effects of treatments .
Preparation of Natural Products
This compound is used to prepare a number of natural products, including macroline alkaloids, using the Pictet-Spengler reaction of tryptophan esters with aldehydes . It’s also used in the synthesis of 1-substituted indolactam precursors .
Total Synthesis of (−)-Ardeemin
Boc-1-methyl-DL-tryptophan is a key starting material for the total synthesis of (−)-ardeemin . Ardeemin is a natural product with potential therapeutic applications .
作用機序
Target of Action
Boc-1-methyl-DL-tryptophan, also known as 1-methyl-DL-tryptophan, is primarily targeted towards the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is an intracellular enzyme that initiates the first and rate-limiting step of tryptophan degradation along the kynurenine pathway . This enzyme plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation .
Mode of Action
1-methyl-DL-tryptophan acts as an IDO inhibitor . It binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . This inhibition of IDO activity leads to a shift in tryptophan metabolism, driving it towards the kynurenic acid branch .
Biochemical Pathways
The primary biochemical pathway affected by 1-methyl-DL-tryptophan is the kynurenine pathway . By inhibiting IDO, 1-methyl-DL-tryptophan prevents the conversion of tryptophan to kynurenine, a key step in the kynurenine pathway . This leads to an increase in tryptophan and its metabolite, kynurenic acid, while reducing the intermediate metabolite kynurenine .
Pharmacokinetics
1-methyl-DL-tryptophan is known for its good pharmacokinetic properties such as good intestinal absorption, low clearance, and low binding to plasmatic proteins . When oral doses of 1-methyl-DL-tryptophan exceed certain levels, the maximum concentration and area under the curve values decrease, resulting in a corresponding decrease in oral bioavailability .
Result of Action
The inhibition of IDO by 1-methyl-DL-tryptophan leads to an increase in plasma levels of the tryptophan metabolite, kynurenic acid . Kynurenic acid has been shown to mediate various immunomodulatory effects, particularly under inflammatory conditions . Therefore, the shift towards the kynurenic acid branch of the kynurenine pathway may be one potential mode of action by 1-methyl-DL-tryptophan .
Action Environment
The action of 1-methyl-DL-tryptophan can be influenced by various environmental factors. For instance, the compound’s absorption and bioavailability can be affected by the presence of food in the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature . .
Safety and Hazards
特性
IUPAC Name |
3-(1-methylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-13(15(20)21)9-11-10-19(4)14-8-6-5-7-12(11)14/h5-8,10,13H,9H2,1-4H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPBREBKPBFZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-1-methyl-DL-tryptophan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




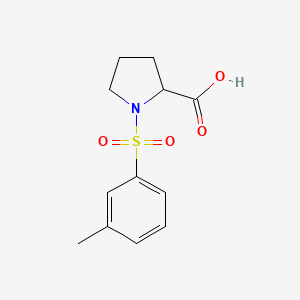
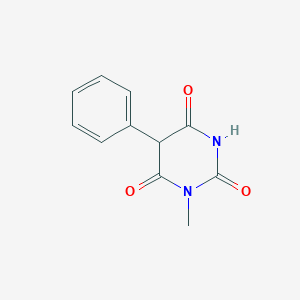
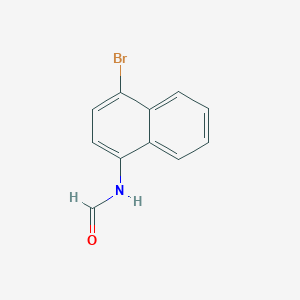
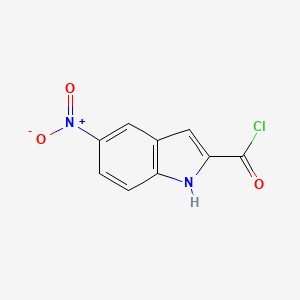
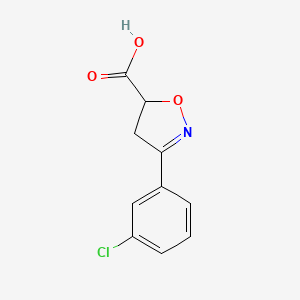
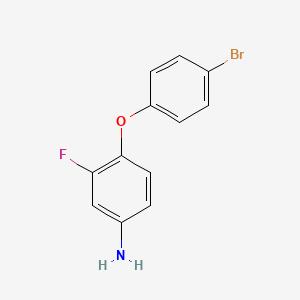
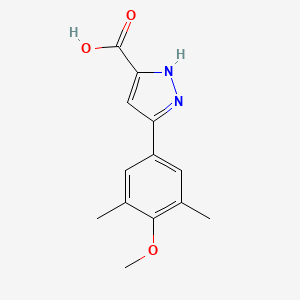
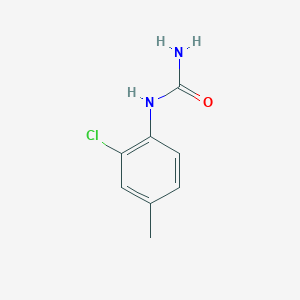
![5-[4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3076082.png)

![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3076091.png)

![2-Ethoxy-6-{[(2-fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B3076109.png)